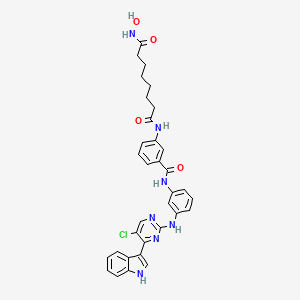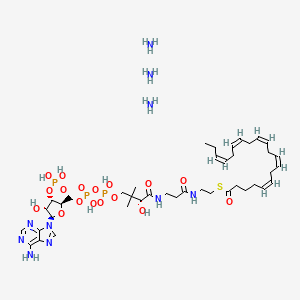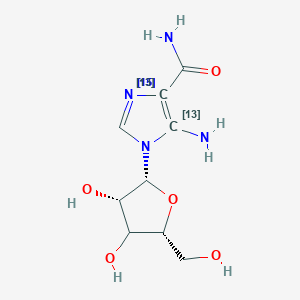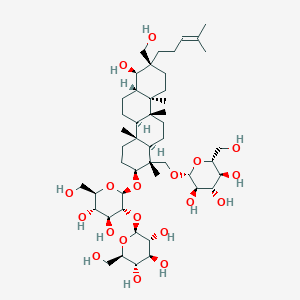![molecular formula C53H77N15O12S B12383828 [Des-Arg10]-HOE I40](/img/structure/B12383828.png)
[Des-Arg10]-HOE I40
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Des-Arg10]-HOE I40 is a synthetic peptide that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of the peptide HOE I40, with the removal of the arginine residue at the 10th position, which can significantly alter its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Des-Arg10]-HOE I40 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as preparative HPLC, allow for the large-scale production of high-purity peptides.
Analyse Des Réactions Chimiques
Types of Reactions
[Des-Arg10]-HOE I40 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides.
Applications De Recherche Scientifique
[Des-Arg10]-HOE I40 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of [Des-Arg10]-HOE I40 involves its interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, the peptide can modulate various biological pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
HOE I40: The parent peptide from which [Des-Arg10]-HOE I40 is derived.
[Des-Arg9]-HOE I40: Another derivative with the removal of the arginine residue at the 9th position.
[Des-Arg8]-HOE I40: A derivative with the removal of the arginine residue at the 8th position.
Uniqueness
The uniqueness of this compound lies in its specific modification, which can result in distinct biological activities and interactions compared to its parent peptide and other derivatives. This makes it a valuable tool for studying the structure-activity relationships of peptides and for developing targeted therapeutic agents.
Propriétés
Formule moléculaire |
C53H77N15O12S |
|---|---|
Poids moléculaire |
1148.3 g/mol |
Nom IUPAC |
(2S,3aS,7aS)-1-[(1R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-1-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C53H77N15O12S/c54-34(13-5-18-59-52(55)56)44(72)63-35(14-6-19-60-53(57)58)47(75)65-20-7-16-39(65)49(77)67-27-31(70)24-40(67)46(74)61-26-42(71)62-36(25-32-11-8-22-81-32)45(73)64-37(28-69)48(76)66-21-17-29-9-1-3-12-33(29)43(66)50(78)68-38-15-4-2-10-30(38)23-41(68)51(79)80/h1,3,8-9,11-12,22,30-31,34-41,43,69-70H,2,4-7,10,13-21,23-28,54H2,(H,61,74)(H,62,71)(H,63,72)(H,64,73)(H,79,80)(H4,55,56,59)(H4,57,58,60)/t30-,31+,34+,35-,36-,37-,38-,39-,40-,41-,43+/m0/s1 |
Clé InChI |
USDDLEJFZOSDMC-GTXJOUNGSA-N |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3C4=CC=CC=C4CCN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)O |
SMILES canonique |
C1CCC2C(C1)CC(N2C(=O)C3C4=CC=CC=C4CCN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)


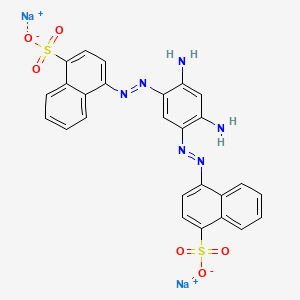
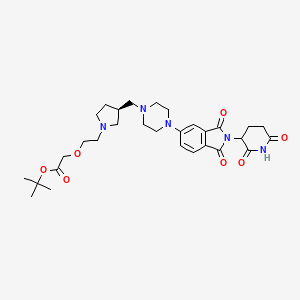
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
